N'-(5-bromooctan-4-yl)methanimidamide

Description

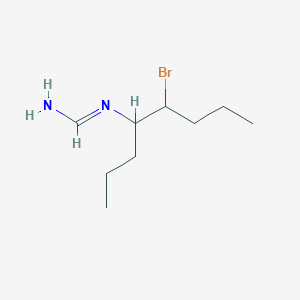

N'-(5-bromooctan-4-yl)methanimidamide is a brominated alkyl-substituted methanimidamide derivative. Structurally, it consists of an imidamide group (HN=C=N-) attached to a branched 5-bromooctan-4-yl chain. While specific data on this compound are sparse in publicly available literature, its structural class—methanimidamides—is well-documented in pesticidal and pharmaceutical contexts. Methanimidamides are characterized by their imine-derived functional groups, which often confer bioactivity, such as insecticidal or acaricidal properties. The brominated alkyl chain in this compound may influence its lipophilicity, stability, and interaction with biological targets compared to other methanimidamide derivatives .

Properties

CAS No. |

90304-12-4 |

|---|---|

Molecular Formula |

C9H19BrN2 |

Molecular Weight |

235.16 g/mol |

IUPAC Name |

N'-(5-bromooctan-4-yl)methanimidamide |

InChI |

InChI=1S/C9H19BrN2/c1-3-5-8(10)9(6-4-2)12-7-11/h7-9H,3-6H2,1-2H3,(H2,11,12) |

InChI Key |

RWXCEKWKFRICFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CCC)Br)N=CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromooctan-4-yl)methanimidamide typically involves the reaction of 5-bromo-4-octanone with methanimidamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(5-bromooctan-4-yl)methanimidamide may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromooctan-4-yl)methanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(5-bromooctan-4-yl)methanimidamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-bromooctan-4-yl)methanimidamide involves its interaction with specific molecular targets. The bromine atom and the methanimidamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Methanimidamide Derivatives

Methanimidamides are a versatile class of compounds with variations in substituents that significantly alter their chemical behavior, toxicity, and applications. Below is a detailed comparison of N'-(5-bromooctan-4-yl)methanimidamide with structurally or functionally related compounds.

Structural and Functional Group Analysis

Key Observations :

- Alkyl vs. Aryl Substituents : this compound features a brominated alkyl chain, contrasting with aryl-substituted analogs like Chlordimeform and Amitraz. Alkyl chains may enhance lipid membrane penetration, while aryl groups improve binding to aromatic biological targets (e.g., insect neuronal receptors) .

- Halogen Influence : The bromine atom in the target compound may increase molecular weight and steric hindrance compared to chlorine in Chlordimeform. Bromine’s higher electronegativity could also alter reactivity in nucleophilic substitution reactions .

Toxicity and Regulatory Status

Key Observations :

- Environmental Impact : Brominated compounds like this compound may share bioaccumulation risks with chlorinated analogs, though biodegradability could differ due to bromine’s larger atomic radius .

Physicochemical Properties

Key Observations :

- Salt Formation: Formetanate’s hydrochloride salt improves water solubility, a feature absent in the non-ionic target compound and Chlordimeform .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.